molecular formula C12H19N5 B2355480 N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 376615-19-9

N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B2355480
CAS No.: 376615-19-9
M. Wt: 233.319
InChI Key: MXAGYENWQPEUGW-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine: is a chemical compound with the molecular formula C12H19N5 and a molecular weight of 233.319.

Preparation Methods

The synthesis of N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of cyclopentylamine with 4,6-dimethylpyrimidine-2-carbonitrile under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the guanidine derivative . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways . The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can be compared with other similar compounds, such as:

    N-cyclopentyl-N’-(4-methylpyrimidin-2-yl)guanidine: This compound has a similar structure but with one less methyl group on the pyrimidine ring.

    N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)urea: This compound has a urea group instead of a guanidine group.

The uniqueness of N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-cyclopentyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-8-7-9(2)15-12(14-8)17-11(13)16-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAGYENWQPEUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NC2CCCC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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